molecular formula C30H27N3O5S B15016931 4-[(E)-({2-[N-(2,4-Dimethylphenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl benzoate

4-[(E)-({2-[N-(2,4-Dimethylphenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl benzoate

Cat. No.: B15016931
M. Wt: 541.6 g/mol
InChI Key: CXTXOFZNQNPATK-AJBULDERSA-N
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Description

4-[(E)-({2-[N-(2,4-Dimethylphenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl benzoate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({2-[N-(2,4-Dimethylphenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-({2-[N-(2,4-Dimethylphenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(E)-({2-[N-(2,4-Dimethylphenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(E)-({2-[N-(2,4-Dimethylphenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Phenyl benzoate: A simpler ester with similar structural features.

    4-Methylphenyl benzoate: Another ester with a methyl group on the phenyl ring.

    Ethyl benzoate: An ester with an ethyl group instead of the complex substituents.

Uniqueness

4-[(E)-({2-[N-(2,4-Dimethylphenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl benzoate is unique due to its complex structure, which includes multiple functional groups and potential for diverse chemical reactivity. This complexity allows for a wide range of applications and interactions that simpler compounds may not exhibit.

Properties

Molecular Formula

C30H27N3O5S

Molecular Weight

541.6 g/mol

IUPAC Name

[4-[(E)-[[2-[N-(benzenesulfonyl)-2,4-dimethylanilino]acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C30H27N3O5S/c1-22-13-18-28(23(2)19-22)33(39(36,37)27-11-7-4-8-12-27)21-29(34)32-31-20-24-14-16-26(17-15-24)38-30(35)25-9-5-3-6-10-25/h3-20H,21H2,1-2H3,(H,32,34)/b31-20+

InChI Key

CXTXOFZNQNPATK-AJBULDERSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)N(CC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)C

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)C

Origin of Product

United States

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